(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14(2)19-23-24-20(28-19)16-9-11-25(12-10-16)21(27)18-13-22-26(15(18)3)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBUDGOFMGSIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(O4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that has attracted attention in pharmacological research due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an isopropyl oxadiazole moiety and a pyrazole group. The presence of heteroatoms such as nitrogen and oxygen in its structure suggests potential interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 1210657-42-3 |
Pharmacological Activities
Research indicates that compounds containing piperidine and oxadiazole moieties often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The biological activity of this specific compound can be attributed to the synergistic effects of its structural components.
Antimicrobial Activity
Studies have shown that similar compounds demonstrate antimicrobial properties. The oxadiazole moiety is particularly noted for enhancing these effects through mechanisms such as enzyme inhibition or receptor modulation. For example, derivatives with oxadiazole rings have been linked to increased antibacterial efficacy against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest. For instance, compounds with pyrazole structures have shown promising results in inhibiting cancer cell growth, as evidenced by IC₅₀ values indicating potent cytotoxicity .
The mechanism of action for this compound likely involves:
- Targeting Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Inducing Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Anticancer Studies : A recent study evaluated a series of pyrazole derivatives for their anticancer properties against breast cancer cell lines, revealing that modifications to the pyrazole ring significantly affected potency .
- Antimicrobial Studies : Another investigation focused on oxadiazole derivatives, demonstrating their effectiveness against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
Wissenschaftliche Forschungsanwendungen
The compound (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by data tables and case studies.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal activity. The specific compound may follow this trend, warranting further investigation into its efficacy against various pathogens.
Anticancer Properties
Preliminary studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells. The incorporation of the piperidine and pyrazole moieties may enhance these effects, making the compound a candidate for further research in cancer therapeutics. Case studies have reported similar compounds demonstrating cytotoxicity against human cancer cell lines.
Neurological Applications
The piperidine structure is often associated with neuroactive properties. Compounds derived from piperidine have been explored for their potential in treating neurological disorders such as depression and anxiety. The unique combination of oxadiazole and pyrazole may provide additional mechanisms of action, making this compound a subject of interest for neuropharmacological studies.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine ring could enhance antibacterial activity. The compound's structure suggests it could exhibit similar properties, making it a candidate for further testing.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on pyrazole derivatives showed promising results in inhibiting the growth of various cancer cell lines. The introduction of the oxadiazole group was found to increase cytotoxicity significantly. This suggests that the compound could be explored for its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing (4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone, and what are their limitations?
- Methodology : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the 5-isopropyl-1,3,4-oxadiazole ring through cyclization of acyl hydrazides with trifluoroacetic anhydride (TFAA) .
- Step 2 : Functionalize the piperidine ring at the 4-position via nucleophilic substitution or coupling reactions .
- Step 3 : Couple the oxadiazole-piperidine intermediate with the 5-methyl-1-phenyl-1H-pyrazole moiety using a carbonyl linker (e.g., via Schlenk techniques or peptide coupling reagents like HATU) .
- Limitations : Low yields (~30–40%) in oxadiazole cyclization due to competing side reactions; pyrazole coupling requires strict anhydrous conditions.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization of this compound?
- NMR : Use - and -NMR to confirm the presence of oxadiazole (C=N signals at δ 160–165 ppm) and pyrazole (aromatic protons at δ 7.2–7.8 ppm) .
- IR : Characterize the methanone carbonyl stretch (~1680–1700 cm) and oxadiazole C=N absorption (~1540 cm) .
- MS : High-resolution mass spectrometry (HRMS) can distinguish between isobaric fragments, e.g., verifying the molecular ion peak at m/z 424.19 (calculated for CHNO) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, DFT) predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The oxadiazole and pyrazole moieties may engage in π-π stacking or hydrogen bonding .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity .
- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC) to refine models .
Q. What strategies mitigate contradictions in pharmacological data (e.g., conflicting IC values across studies)?
- Root Causes : Variability in assay conditions (pH, solvent), purity of the compound, or off-target effects.
- Solutions :
- Standardize protocols (e.g., use DMSO stock solutions ≤0.1% v/v to avoid solvent interference) .
- Validate purity via HPLC (≥95%) with a C18 column and acetonitrile/water gradient .
- Perform counter-screens against related targets to rule out cross-reactivity .
Q. How does the stereoelectronic profile of the oxadiazole-piperidine moiety influence target binding?
- Key Factors :
- Electron-Withdrawing Effects : The oxadiazole’s electron-deficient nature enhances hydrogen-bond acceptor capacity with catalytic lysine residues in kinases .
- Piperidine Conformation : Chair conformation of piperidine optimizes spatial alignment with hydrophobic pockets in target proteins .
- Experimental Validation : Replace oxadiazole with isosteres (e.g., 1,2,4-triazole) and compare binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
